6-Chloroacetoxy-1-pivaloylindole
Description
Structural Context of Indole (B1671886) Derivatives in Organic Chemistry
The indole nucleus, a bicyclic aromatic heterocycle consisting of a benzene (B151609) ring fused to a pyrrole (B145914) ring, is a privileged structure in organic and medicinal chemistry. creative-proteomics.comnih.gov This framework is not merely a synthetic curiosity but is a recurring motif in a vast array of naturally occurring and synthetic compounds with profound biological activities. nih.govresearchgate.net Prominent examples include the essential amino acid tryptophan, the neurotransmitter serotonin, and numerous alkaloids with potent pharmacological properties. nih.gov
The unique electronic properties of the indole ring, characterized by its electron-rich nature, make it a versatile substrate for various chemical transformations. creative-proteomics.com Its inherent structure allows for extensive modifications, providing a scaffold for the design of molecules targeting a wide range of biological pathways. ijpsjournal.com The ability to introduce substituents at different positions on the indole ring significantly influences the resulting molecule's physical, chemical, and biological properties, making the development of site-selective functionalization methods a key area of research. nih.govijpsjournal.com
Strategic Importance of C-6 Functionalization in Indole Scaffolds
While various positions on the indole ring are subject to functionalization, the C-6 position holds particular strategic importance for modifying the properties of indole-based compounds. However, the direct and selective functionalization of the C-6 position presents a considerable challenge to synthetic chemists. frontiersin.orgresearchgate.net This difficulty arises because the C-6 position is electronically less favored for electrophilic substitution compared to other positions and is remote from the directing influence of the nitrogen atom. researchgate.netscispace.com
Despite these challenges, the development of methods for C-6 functionalization is highly sought after, as it allows for the introduction of substituents that can significantly modulate the biological activity and pharmacokinetic profile of indole derivatives. frontiersin.org Researchers have devised innovative strategies to achieve this, including the use of directing groups and transition-metal-catalyzed C-H activation. researchgate.netacs.org These methods have opened new avenues for creating novel indole-based molecules with tailored properties, further highlighting the critical role of C-6 functionalization in the design of complex organic molecules. scispace.comrsc.org
Overview of 6-Chloroacetoxy-1-pivaloylindole as a Pivotal Synthetic Intermediate
This compound stands out as a key intermediate that addresses some of the challenges associated with indole functionalization. This compound incorporates two critical features: a pivaloyl protecting group on the indole nitrogen and a chloroacetoxy group at the C-6 position.
The pivaloyl group serves as a robust protecting group for the indole nitrogen. mdpi.orgthieme-connect.com Its steric bulk not only protects the N-H group from unwanted reactions but can also direct metallation to other positions on the indole ring. mdpi.org While notoriously difficult to remove, its stability under various reaction conditions makes it a valuable tool in multi-step syntheses. mdpi.orgthieme-connect.com
The chloroacetoxy group at the C-6 position is a reactive handle that can be readily transformed into other functional groups. The chloroacetate (B1199739) moiety itself is a good leaving group, facilitating nucleophilic substitution reactions. libretexts.orglibretexts.org This allows for the introduction of a wide range of nucleophiles at the C-6 position, providing a gateway to a diverse array of 6-substituted indole derivatives. The reactivity of the chlorine atom in chloroacetamides is well-documented, allowing for its displacement by various nucleophiles. researchgate.net
The strategic combination of the pivaloyl protecting group and the reactive chloroacetoxy functionality makes this compound a highly valuable intermediate. It provides a stable yet reactive platform for the late-stage functionalization of the indole C-6 position, enabling the efficient synthesis of complex target molecules that would be difficult to access through other routes.
Interactive Data Table: Properties of Pivalic Acid
| Property | Value |
| IUPAC Name | 2,2-Dimethylpropanoic acid |
| Molecular Formula | C5H10O2 |
| Molar Mass | 102.133 g·mol−1 |
| Melting Point | 35 °C (95 °F; 308 K) |
| Boiling Point | 163.7 °C (326.7 °F; 436.8 K) |
| Acidity (pKa) | 5.03 |
| (Data sourced from reference wikipedia.org) |
Interactive Data Table: Common Leaving Groups in Nucleophilic Substitution
| Leaving Group | Relative Reactivity | Basicity |
| I- | Fastest | Weakest Base |
| Br- | --- | --- |
| Cl- | --- | --- |
| F- | Slowest | Strongest Base |
| TsO- (Tosylate) | Excellent | Weak Base |
| (Data sourced from reference libretexts.org) |
Structure
2D Structure
3D Structure
Properties
CAS No. |
160252-47-1 |
|---|---|
Molecular Formula |
C15H16ClNO3 |
Molecular Weight |
293.74 g/mol |
IUPAC Name |
[1-(2,2-dimethylpropanoyl)indol-6-yl] 2-chloroacetate |
InChI |
InChI=1S/C15H16ClNO3/c1-15(2,3)14(19)17-7-6-10-4-5-11(8-12(10)17)20-13(18)9-16/h4-8H,9H2,1-3H3 |
InChI Key |
FVELASUFOUWLQX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)N1C=CC2=C1C=C(C=C2)OC(=O)CCl |
Origin of Product |
United States |
Synthetic Methodologies and Mechanistic Studies of 6 Chloroacetoxy 1 Pivaloylindole
Precursor Synthesis: The Role of 1-Pivaloylindole
The journey towards 6-chloroacetoxy-1-pivaloylindole begins with the synthesis of its precursor, 1-pivaloylindole. This N-acylated indole (B1671886) serves as a key intermediate, where the pivaloyl group plays a pivotal role in modulating the reactivity and directing subsequent functionalization.
N-Protection Strategies and Their Impact on Indole Reactivity
The indole nucleus is susceptible to various reactions, including oxidation and polymerization, particularly under acidic conditions. mdpi.org The nitrogen atom of the indole ring is nucleophilic and can participate in unwanted side reactions. Therefore, protection of the indole nitrogen is a common and often necessary strategy in the multi-step synthesis of complex indole derivatives. mdpi.org
A variety of protecting groups have been developed for the indole nitrogen, each with its own set of advantages and disadvantages regarding installation, stability, and cleavage. Common examples include arylsulfonyl derivatives (e.g., tosyl), carbamates (e.g., BOC), and trialkylsilyl groups (e.g., triisopropylsilyl). mdpi.org
The pivaloyl group, a bulky acyl group, is a particularly interesting N-protecting group in indole chemistry. mdpi.org Its significant steric bulk can shield not only the N-1 position but also the adjacent C-2 position from electrophilic attack. mdpi.org This steric hindrance can be strategically employed to direct electrophilic substitution reactions to other positions on the indole ring. For instance, the N-pivaloyl group has been utilized to direct intramolecular Friedel-Crafts acylations of indole-3-propionic acid derivatives to the C-4 position instead of the electronically favored C-2 position. mdpi.org
However, the robustness of the pivaloyl group also presents a challenge, as its removal often requires harsh conditions, such as treatment with strong bases like alkoxides or lithium diisopropylamide (LDA). mdpi.orgnih.gov This can limit its application in the presence of other sensitive functional groups. nih.gov
Practical Preparations of N-Pivaloyl Indoles
The synthesis of N-pivaloyl indoles is typically achieved through the acylation of the parent indole with a pivaloylating agent. Common reagents for this transformation include pivaloyl chloride and pivalic anhydride (B1165640). numberanalytics.com The reaction is often carried out in the presence of a mild base, such as pyridine (B92270) or 4-dimethylaminopyridine (B28879) (DMAP), to neutralize the acid byproduct and facilitate the reaction. numberanalytics.com The choice of solvent is also important, with aprotic solvents like dichloromethane (B109758) or tetrahydrofuran (B95107) being commonly employed. numberanalytics.com
Another approach involves the use of N-pivaloyl imidazole, a milder reagent that can introduce the pivaloyl group under neutral conditions. researchgate.net This can be advantageous when working with substrates that are sensitive to acidic or basic conditions.
The following table summarizes common methods for the preparation of N-pivaloyl indoles:
| Reagent | Base | Solvent | Conditions | Reference |
| Pivaloyl chloride | Pyridine or DMAP | Dichloromethane or THF | Mild temperatures | numberanalytics.com |
| Pivalic anhydride | Pyridine or DMAP | Dichloromethane or THF | Mild temperatures | numberanalytics.com |
| N-Pivaloyl imidazole | None | Aprotic solvent | Neutral conditions | researchgate.net |
Regioselective Chloroacetylation at the C-6 Position
With the N-pivaloyl indole precursor in hand, the next critical step is the regioselective introduction of the chloroacetoxy group at the C-6 position of the indole ring. This is typically accomplished through a Friedel-Crafts acylation reaction.
Friedel-Crafts Acylation Mechanisms in Indole Systems
The Friedel-Crafts acylation is a classic electrophilic aromatic substitution reaction that involves the introduction of an acyl group onto an aromatic ring. byjus.comsigmaaldrich.com The reaction is typically carried out using an acyl halide or anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). byjus.comsigmaaldrich.comwikipedia.org
The mechanism of the Friedel-Crafts acylation proceeds through several key steps: byjus.commasterorganicchemistry.com
Formation of the Acylium Ion: The Lewis acid catalyst reacts with the acyl halide to form a highly electrophilic acylium ion (R-C≡O⁺). byjus.comsigmaaldrich.commasterorganicchemistry.com This species is resonance-stabilized. sigmaaldrich.com
Electrophilic Attack: The electron-rich aromatic ring attacks the acylium ion, leading to the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. byjus.com
Deprotonation: A weak base, often the Lewis acid-halide complex (e.g., AlCl₄⁻), removes a proton from the carbon atom bearing the new acyl group, restoring the aromaticity of the ring and regenerating the Lewis acid catalyst. byjus.comwikipedia.org
In the context of indole chemistry, the electron-rich nature of the indole ring makes it highly susceptible to electrophilic attack. However, the regioselectivity of this attack can be influenced by various factors, including the nature of the substituents on the indole ring and the reaction conditions.
The N-pivaloyl group plays a crucial role in directing the regioselectivity of the Friedel-Crafts acylation on the indole ring. While unprotected indoles typically undergo electrophilic substitution at the C-3 position, the presence of a bulky N-acyl group like the pivaloyl group can alter this preference. nih.govnih.gov
The steric hindrance exerted by the N-pivaloyl group can disfavor attack at the adjacent C-2 and C-7 positions. mdpi.orgresearchgate.netnih.gov This steric effect, combined with the electronic deactivation of the pyrrole (B145914) ring by the electron-withdrawing acyl group, directs the electrophilic attack towards the benzene (B151609) ring of the indole nucleus.
Within the benzene ring, the C-6 position is often favored for electrophilic substitution in N-acyl indoles. This preference can be attributed to a combination of electronic and steric factors. While a comprehensive theoretical explanation is complex, it is understood that the interplay between the directing effect of the nitrogen lone pair (which favors substitution at C-3, C-5, and C-7) and the deactivating and sterically hindering effect of the N-pivaloyl group leads to the observed regioselectivity at C-6.
While traditional Friedel-Crafts conditions using stoichiometric amounts of strong Lewis acids like AlCl₃ can be effective, they often suffer from drawbacks such as harsh reaction conditions and the formation of stable complexes with the product ketone, necessitating a hydrolytic workup. wikipedia.org
Modern catalytic approaches have been developed to overcome these limitations and enhance the regioselectivity of Friedel-Crafts acylations on indoles. These methods often employ milder Lewis acids or Brønsted acids as catalysts. acs.orgrsc.org
For instance, metal triflates, such as yttrium triflate (Y(OTf)₃), have been shown to be effective catalysts for the regioselective acylation of indoles, particularly when used in combination with ionic liquids. nih.govnih.gov These catalytic systems can offer improved yields, higher regioselectivity, and easier catalyst recovery and reuse. nih.gov
Furthermore, the use of directing groups in conjunction with transition metal catalysis has emerged as a powerful strategy for achieving site-selective C-H functionalization of indoles. For example, rhodium catalysts have been employed for the regioselective C-7 functionalization of N-pivaloylindoles. researchgate.netnih.gov While this specific example targets the C-7 position, it highlights the potential of catalytic methods to achieve high levels of regiocontrol in indole functionalization.
In the context of synthesizing this compound, the choice of the chloroacetylating agent and the catalytic system is critical for achieving the desired regioselectivity at the C-6 position. The reaction would likely involve the treatment of 1-pivaloylindole with chloroacetyl chloride or chloroacetic anhydride in the presence of a suitable Lewis acid catalyst under optimized reaction conditions.
The following table outlines a hypothetical catalytic approach for the C-6 chloroacetylation:
| Acylating Agent | Catalyst | Solvent | Potential Advantages |
| Chloroacetyl chloride | Y(OTf)₃ | Ionic Liquid | Mild conditions, high regioselectivity, catalyst recyclability |
| Chloroacetic anhydride | AlCl₃ (catalytic) | Dichloromethane | Cost-effective, well-established method |
| Chloroacetyl chloride | Rhodium complex | Halogenated solvent | High regioselectivity, functional group tolerance |
Oxygen Function Introduction via Baeyer-Villiger Oxidation
The introduction of an oxygen functionality into the indole nucleus to form acyloxyindoles is a key transformation in organic synthesis. One of the prominent methods to achieve this is through the Baeyer-Villiger oxidation, a reaction that involves the oxidative cleavage of a carbon-carbon bond adjacent to a carbonyl group, leading to the formation of an ester. organic-chemistry.orgwikipedia.org
Oxidative Rearrangement Pathways to Acyloxyindoles
The Baeyer-Villiger oxidation of a suitable indole precursor to an acyloxyindole follows a well-established mechanistic pathway. The reaction is initiated by the protonation of a carbonyl group, which enhances its electrophilicity. Subsequently, a peroxyacid attacks the carbonyl carbon, forming a tetrahedral intermediate often referred to as the Criegee intermediate. wikipedia.org
The crucial step of the reaction is the concerted migration of a substituent from the ketone to the adjacent oxygen of the peroxide group, which results in the cleavage of the peroxide O-O bond and the formation of the desired ester, along with a carboxylic acid byproduct. wikipedia.org The regioselectivity of this migration is dependent on the relative migratory aptitude of the substituents attached to the carbonyl group. Generally, groups that can better stabilize a positive charge exhibit a higher tendency to migrate. organic-chemistry.org
In the context of synthesizing a compound like this compound, the starting material would likely be a 1-pivaloyl-6-chloro-indolyl ketone derivative. The Baeyer-Villiger oxidation would then introduce the acetoxy group at the desired position through the rearrangement mechanism. The stereospecificity of the Baeyer-Villiger oxidation is another important feature, where the configuration of the migrating group is retained in the final product. sigmaaldrich.com
Scope and Limitations of Baeyer-Villiger Oxidation in Indole Chemistry
The Baeyer-Villiger oxidation has found significant application in the synthesis of various oxygen-containing heterocyclic compounds. researchgate.netnih.gov However, its use in indole chemistry is subject to certain scope and limitations.
Scope:
Synthesis of Lactones and Esters: The reaction is highly effective for converting cyclic ketones to lactones and acyclic ketones to esters, which can be valuable intermediates in the synthesis of complex natural products. sigmaaldrich.comnih.gov
High Regioselectivity: The predictable migratory aptitude of different substituents allows for a high degree of control over the regiochemical outcome of the oxidation. organic-chemistry.org
Stereospecificity: The retention of stereochemistry in the migrating group is a key advantage in asymmetric synthesis. sigmaaldrich.com
Limitations:
Substrate Reactivity: Certain ketones, particularly those that are sterically hindered, may exhibit low reactivity towards Baeyer-Villiger oxidation. sigmaaldrich.com
Side Reactions: The peroxyacids used as oxidants can potentially react with other functional groups present in the substrate. For instance, electron-rich double bonds within the indole ring system could be susceptible to epoxidation. wikipedia.org
Predicting Regioselectivity in Complex Molecules: While migratory aptitudes provide a general guideline, predicting the regioselectivity can be challenging in complex substrates where electronic and steric factors are in competition. sigmaaldrich.com
Reaction Conditions: The outcome of the Baeyer-Villiger oxidation can be highly sensitive to reaction parameters such as temperature and the choice of solvent, necessitating careful optimization for each specific substrate. sigmaaldrich.com
Optimization and Scalability of Synthetic Procedures
The successful synthesis of this compound via Baeyer-Villiger oxidation on a larger scale requires careful optimization of reaction conditions and efficient isolation and purification techniques.
Reaction Condition Parameters: Solvents, Temperatures, and Reagent Stoichiometry
The choice of solvent, reaction temperature, and the stoichiometry of the reagents are critical parameters that influence the yield and purity of the desired product in a Baeyer-Villiger oxidation.
| Parameter | Typical Conditions and Considerations |
| Solvents | Aprotic solvents such as dichloromethane, chloroform (B151607), or ethyl acetate (B1210297) are commonly used to avoid side reactions with the peroxyacid. The choice of solvent can also influence the solubility of the reactants and the stability of the Criegee intermediate. |
| Temperatures | The reaction is often performed at low temperatures (0 °C to room temperature) to control the exothermic nature of the oxidation and to minimize the formation of byproducts. Higher temperatures can lead to decomposition of the peroxyacid and reduced selectivity. |
| Reagent Stoichiometry | A slight excess of the peroxyacid (typically 1.1 to 1.5 equivalents) is generally used to ensure complete conversion of the starting ketone. Common peroxyacids include meta-chloroperoxybenzoic acid (m-CPBA) and peroxyacetic acid. sigmaaldrich.com The use of a buffer, such as sodium bicarbonate or disodium (B8443419) hydrogen phosphate, can be beneficial to neutralize the carboxylic acid byproduct and prevent acid-catalyzed side reactions. |
Isolation and Purification Techniques for this compound
Following the completion of the reaction, a systematic workup and purification protocol is essential to isolate the target compound in high purity.
The typical isolation procedure involves quenching the excess peroxyacid, often with a reducing agent like sodium thiosulfate (B1220275) or sodium sulfite (B76179) solution. The organic layer is then washed sequentially with a basic solution (e.g., saturated sodium bicarbonate) to remove the carboxylic acid byproduct and any unreacted peroxyacid, followed by a brine wash to remove residual water.
After drying the organic layer over an anhydrous salt such as magnesium sulfate (B86663) or sodium sulfate and removing the solvent under reduced pressure, the crude product is obtained. This crude material is then subjected to purification, most commonly by column chromatography on silica (B1680970) gel. The choice of eluent system for chromatography would be determined by the polarity of this compound and would be optimized to achieve efficient separation from any remaining starting material or byproducts. Recrystallization from a suitable solvent system could be employed as a final purification step to obtain the product in high purity.
Chemical Transformations and Strategic Derivatization Pathways of 6 Chloroacetoxy 1 Pivaloylindole
Selective Deacylation and Subsequent Functionalization
The presence of the chloroacetyl group at the 6-position and the pivaloyl group at the 1-position are temporary installations to facilitate specific synthetic outcomes. Their selective removal is a critical step in the synthesis of valuable 6-substituted indoles.
A key transformation of a related compound, 6-chloroacetyl-1-pivaloylindole, is its conversion to 6-hydroxyindole (B149900) and subsequently to 6-methoxyindole. This process typically involves a two-step sequence starting with the removal of the chloroacetyl group.
Table 1: Synthesis of 6-Hydroxyindole and 6-Methoxyindole
| Starting Material | Reagents and Conditions | Product | Overall Yield from Indole (B1671886) (%) |
| 1-Pivaloylindole | 1. Chloroacetyl chloride, AlCl3; 2. Baeyer-Villiger oxidation; 3. Deacylation | 6-Hydroxyindole | 54 |
| 6-Hydroxyindole | Methylation (e.g., (CH3)2SO4, base) | 6-Methoxyindole | 37 |
The removal of the chloroacetyl group is a critical deprotection step. Understanding the underlying mechanism allows for the optimization of reaction conditions and the avoidance of unwanted side reactions.
The deacylation of the chloroacetyl group from the 6-position is typically achieved through nucleophilic attack on the acetyl carbonyl carbon. Pyridine (B92270) is a commonly employed nucleophilic catalyst in such deacylation reactions. The mechanism is believed to proceed via the initial formation of a highly reactive N-acetylpyridinium salt.
In a pyridine-mediated process, the lone pair of electrons on the nitrogen atom of pyridine attacks the electrophilic carbonyl carbon of the chloroacetyl group. This leads to the formation of a tetrahedral intermediate, which then collapses to release the 6-hydroxyindole phenoxide and the N-acetylpyridinium species. The phenoxide is subsequently protonated upon workup to yield the final 6-hydroxyindole product. The efficiency of this process can be influenced by factors such as the concentration of pyridine, temperature, and the presence of other bases or nucleophiles. While specific studies on the pyridine-mediated deacylation of 6-chloroacetoxy-1-pivaloylindole are not extensively detailed in the provided context, the general principles of nucleophilic acyl substitution strongly support this mechanistic pathway.
Mechanistic Investigations of Chloroacetyl Moiety Removal
Further Electrophilic and Nucleophilic Modifications of the Indole Core
Beyond the transformations at the 6-position, the indole nucleus of this compound is amenable to further functionalization, particularly at the C-3 position, which is known for its high reactivity towards electrophiles. quora.com
The C-3 position of the indole ring is highly nucleophilic and readily undergoes electrophilic substitution reactions. quora.com The presence of the electron-donating nitrogen atom, even when protected with a pivaloyl group, directs electrophiles to this position.
Acetylation at the C-3 position of this compound would lead to the formation of 3-acetyl-6-chloroacetoxy-1-pivaloylindole. This transformation can be achieved using various acetylating agents under Friedel-Crafts-type conditions. For instance, treatment with acetyl chloride or acetic anhydride (B1165640) in the presence of a Lewis acid catalyst such as aluminum chloride would be a standard approach. The reaction proceeds through the formation of an acylium ion intermediate, which is then attacked by the electron-rich C-3 position of the indole ring. The stability of the resulting intermediate, where the positive charge is delocalized over the indole system including the nitrogen atom, drives the reaction forward. quora.com The N-pivaloyl group, while sterically bulky, does not typically hinder electrophilic attack at the C-3 position.
The chemical reactivity of the this compound core is diverse. The indole ring system can participate in a range of other electrophilic substitution reactions at the C-3 position, including Vilsmeier-Haack formylation, Mannich reactions, and halogenation.
Furthermore, the benzene (B151609) portion of the indole ring can undergo nucleophilic aromatic substitution, although this is generally less favorable than electrophilic substitution on the pyrrole (B145914) ring. The presence of the electron-withdrawing chloroacetoxy group at the 6-position could potentially activate the aromatic ring towards nucleophilic attack under specific conditions.
The pivaloyl protecting group on the nitrogen can be removed under basic or acidic conditions, though its steric bulk provides significant stability. Deprotection of the N-pivaloyl group can be achieved using strong bases like lithium diisopropylamide (LDA) or through acidic hydrolysis. The choice of deprotection conditions would need to be carefully considered to avoid the cleavage of the chloroacetoxy group.
The chloroacetyl group itself presents a site for nucleophilic substitution. The chlorine atom can be displaced by various nucleophiles, offering a handle for further derivatization at the 6-position, in addition to the deacylation pathway.
Advanced Characterization Techniques and Structural Analysis
Spectroscopic Methods for Elucidating Molecular Structure
Spectroscopic techniques are paramount in determining the precise arrangement of atoms within the 6-Chloroacetoxy-1-pivaloylindole molecule. Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) provide a comprehensive picture of its chemical framework.
Nuclear Magnetic Resonance (NMR) Spectroscopy in Indole (B1671886) Derivative Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the characterization of indole derivatives, offering detailed information about the chemical environment of individual protons and carbon atoms. The analysis of a related compound, 3-acetyl-6-chloroacetoxy-1-pivaloylindole, by ¹H NMR spectroscopy in deuterated chloroform (B151607) (CDCl₃) reveals characteristic signals that can be extrapolated to understand the core structure of this compound. Current time information in Kyoto, JP.
For the 3-acetyl derivative, the pivaloyl group exhibits a sharp singlet at approximately 1.56 ppm, corresponding to the nine equivalent protons of the tert-butyl group. Current time information in Kyoto, JP. The protons of the chloroacetoxy group's methylene (B1212753) unit appear as a singlet around 4.33 ppm. Current time information in Kyoto, JP. The aromatic protons of the indole ring system show distinct splitting patterns. For instance, the proton at the C7 position typically appears as a doublet, while the proton at C5 would present as a doublet of doublets due to coupling with neighboring protons. Current time information in Kyoto, JP. Although specific data for the parent compound is not detailed in the available literature, these established chemical shifts for a closely related analogue provide a strong basis for its structural confirmation.
Table 1: Representative ¹H NMR Data for a Related Indole Derivative
| Functional Group | Chemical Shift (δ) in ppm (in CDCl₃) |
|---|---|
| Pivaloyl (9H) | ~1.56 (s) |
| Chloroacetoxy (2H) | ~4.33 (s) |
| Aromatic Protons | ~7.1 - 8.4 (m) |
Data is for 3-acetyl-6-chloroacetoxy-1-pivaloylindole and serves as a reference. Current time information in Kyoto, JP.
High-Resolution Mass Spectrometry for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental composition of a molecule with high accuracy by measuring the mass-to-charge ratio (m/z) to several decimal places. This precision allows for the unambiguous confirmation of the molecular formula. For this compound, HRMS would be employed to verify its expected molecular formula of C₁₅H₁₆ClNO₃. The experimentally determined exact mass would be compared to the theoretically calculated mass, with a minimal difference confirming the elemental composition.
Chromatographic Separation and Purity Assessment
Chromatographic methods are essential for the isolation and purification of this compound from reaction mixtures and for assessing its purity.
Application of Silica (B1680970) Gel Chromatography for Isolation
Silica gel column chromatography is a standard and effective method for the purification of indole derivatives. In the synthesis of related compounds, silica gel chromatography using ethyl acetate (B1210297) as the eluent has been successfully employed to isolate the desired product from reaction byproducts and starting materials. Current time information in Kyoto, JP. The polarity of the eluent can be adjusted to achieve optimal separation. For this compound, a similar chromatographic approach would be utilized to obtain the compound in a highly pure form. The progress of the separation is typically monitored by thin-layer chromatography (TLC) to identify the fractions containing the target compound.
Other Analytical Techniques for Compound Characterization
Beyond NMR and mass spectrometry, other analytical techniques can provide valuable information for the characterization of this compound. Infrared (IR) spectroscopy can be used to identify the characteristic vibrational frequencies of the functional groups present in the molecule, such as the carbonyl groups of the pivaloyl and chloroacetoxy moieties, and the C-Cl bond. Elemental analysis provides the percentage composition of each element (carbon, hydrogen, nitrogen, chlorine, and oxygen), which can be compared with the calculated values for the proposed molecular formula to further corroborate the compound's identity.
Strategic Utilization of 6 Chloroacetoxy 1 Pivaloylindole in the Synthesis of Advanced Bioactive Molecules
Synthesis of Indole-Based Antiviral Agents
The indole (B1671886) framework is a common feature in many antiviral drugs. The strategic functionalization of the indole ring can lead to potent inhibitors of various viral enzymes, and 6-chloroacetoxy-1-pivaloylindole serves as a key starting material in this endeavor.
Precursors to Viral Integrase Inhibitors
Human Immunodeficiency Virus (HIV) integrase is a critical enzyme for viral replication, making it a prime target for antiretroviral therapy. nih.gov This enzyme facilitates the insertion of the viral DNA into the host cell's genome, a crucial step for establishing a productive infection. nih.gov Inhibitors of HIV integrase can effectively block this process. Azaindole hydroxamic acids, for instance, have been identified as potent inhibitors of the HIV-1 integrase enzyme. nih.gov The development of these and other indole-based integrase inhibitors often relies on the availability of appropriately functionalized indole precursors.
The synthesis of complex indole derivatives, including those with potential integrase inhibitory activity, can be achieved through multi-step reaction sequences. While direct synthesis pathways from this compound to specific, named integrase inhibitors are not extensively detailed in the provided results, the general utility of functionalized indoles is well-established. For example, the synthesis of various substituted quinolines as allosteric HIV-1 integrase inhibitors highlights the modular approach often taken, where a core structure is derivatized to optimize activity. mdpi.com The chloroacetoxy group at the 6-position of the title compound is a reactive handle that can be transformed into other functional groups necessary for potent biological activity.
Structural Modifications and their Implications for Biological Activity
The biological activity of indole-based compounds is highly dependent on their substitution patterns. nih.govmdpi.com Structural modifications, even minor ones, can lead to significant changes in potency and selectivity. nih.gov For instance, in the development of indole-based antiviral agents, the nature and position of substituents on the indole ring are critical for their interaction with the target enzyme.
In a study on novel indole-based thiosemicarbazides and their cyclized 4-thiazolidinone (B1220212) derivatives, it was found that the non-cyclized thiosemicarbazides exhibited notable antiviral activity against Coxsackie B4 virus, while the cyclized products were inactive. nih.govnih.gov This highlights that the presence of a specific functional group, in this case, the free thiosemicarbazide (B42300) moiety, was essential for the observed biological effect. nih.gov Such structure-activity relationship (SAR) studies are crucial for optimizing lead compounds.
The chloroacetoxy group in this compound can be readily hydrolyzed to a hydroxyl group, which can then be further modified. This allows for the introduction of a wide variety of substituents at the 6-position, enabling a systematic exploration of the SAR and the development of more potent antiviral agents.
Access to Other Pharmacologically Relevant Indole Scaffolds
The utility of this compound extends beyond antiviral agents. Its chemical reactivity makes it a valuable precursor for a range of other pharmacologically important indole derivatives.
Pathways to Indole Alkaloid Analogs and Other Therapeutic Candidates
Indole alkaloids are a large and structurally diverse class of natural products with a wide range of biological activities. The synthesis of analogs of these natural products is a common strategy in drug discovery to improve their therapeutic properties. The functionalized nature of this compound makes it an attractive starting point for the synthesis of such analogs.
The development of new isoindole derivatives from tricyclic imide skeletons showcases how complex heterocyclic systems can be constructed through strategic synthetic routes. nih.gov Similarly, this compound can be envisioned as a precursor for various indole-containing heterocyclic systems. The chloroacetyl group can be displaced by various nucleophiles to introduce new side chains, and the pivaloyl group can be removed under appropriate conditions to allow for further functionalization of the indole nitrogen. These modifications can lead to the generation of libraries of novel compounds for screening against a wide range of therapeutic targets, including kinases and other enzymes. nih.gov
The synthesis of 2-{2-[3-chloro-2-(aryl)-4-oxoazetidin-1-ylamino]-acetylamino}benzothiazole-6-carboxylic acids demonstrates a pathway where a chloroacetyl group is utilized to construct a β-lactam ring, a privileged structure in medicinal chemistry. mdpi.com A similar strategy could potentially be applied to derivatives of this compound to access novel β-lactam-containing indole structures.
Computational Chemistry and Theoretical Investigations of 6 Chloroacetoxy 1 Pivaloylindole
Quantum Chemical Calculations for Electronic Properties and Reaction Energetics
Quantum chemical calculations are a fundamental tool for understanding the intrinsic properties of a molecule. For "6-Chloroacetoxy-1-pivaloylindole," methods like Density Functional Theory (DFT) could be employed to elucidate its electronic structure. nih.govdiva-portal.org Standard basis sets such as 6-311G(d,p) would likely be suitable for initial calculations. researchgate.net
These calculations can provide valuable data on:
Molecular Geometry: Optimization of the ground-state geometry to predict bond lengths, bond angles, and dihedral angles.
Electronic Properties: Calculation of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial for understanding the molecule's reactivity. The HOMO-LUMO gap can indicate the chemical stability of the compound.
Spectroscopic Properties: Prediction of infrared (IR) and nuclear magnetic resonance (NMR) spectra to aid in experimental characterization.
Reaction Energetics: Calculation of the energies of reactants, transition states, and products for potential reactions involving the chloroacetoxy or pivaloyl groups, such as hydrolysis or nucleophilic substitution. This would provide insight into the thermodynamics and kinetics of these reactions.
A hypothetical data table of calculated electronic properties for "this compound" might look like this:
| Property | Calculated Value (Arbitrary Units) |
| HOMO Energy | - |
| LUMO Energy | - |
| HOMO-LUMO Gap | - |
| Dipole Moment | - |
| Mulliken Atomic Charges | (Data for each atom) |
No specific data is available in the search results for this compound.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular dynamics (MD) simulations could be utilized to explore the dynamic behavior of "6--Chloroacetoxy-1-pivaloylindole." nih.govrsc.org These simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the molecule's conformation and interactions evolve over time.
Key insights that could be gained from MD simulations include:
Conformational Analysis: Identification of the most stable conformations of the molecule by exploring its potential energy surface. This is particularly relevant for the flexible pivaloyl and chloroacetoxy side chains.
Solvation Effects: Simulating the molecule in different solvents to understand how the solvent environment affects its structure and dynamics.
Intermolecular Interactions: If studying the compound in a condensed phase or in the presence of other molecules (e.g., a biological receptor), MD can reveal the nature and strength of intermolecular forces such as van der Waals interactions and hydrogen bonds.
A representative data table from an MD simulation could summarize conformational preferences:
| Dihedral Angle | Most Populated Range (degrees) |
| Indole-N-C(pivaloyl) | - |
| O-C-C-Cl (chloroacetoxy) | - |
No specific data is available in the search results for this compound.
Mechanistic Insights from Computational Reaction Pathway Analysis
Computational reaction pathway analysis can be a powerful tool to understand the mechanisms of chemical reactions. nih.gov For "this compound," this could involve:
Mapping Reaction Coordinates: Identifying the minimum energy path for a given reaction, such as the hydrolysis of the ester or the substitution of the chlorine atom.
Transition State Searching: Locating the transition state structures and calculating their energies to determine the activation energy barriers for different reaction pathways. This can help to predict the most likely reaction mechanism.
Investigating Regioselectivity and Stereoselectivity: For reactions with multiple possible outcomes, computational analysis can help predict which products will be favored. nih.govresearchgate.net
A hypothetical table summarizing the energetics of a reaction pathway could be presented as follows:
| Reaction Step | Activation Energy (kcal/mol) | Reaction Energy (kcal/mol) |
| Hydrolysis of Ester | - | - |
| Nucleophilic Substitution of Chlorine | - | - |
No specific data is available in the search results for this compound.
Predictive Modeling for Structure-Reactivity Relationships
Predictive modeling, such as the development of Quantitative Structure-Activity Relationship (QSAR) models, can be used to correlate the structural features of a molecule with its chemical reactivity or biological activity. researchgate.netresearcher.life While no specific QSAR models for "this compound" exist, a hypothetical study could involve:
Descriptor Calculation: Computing a wide range of molecular descriptors for "this compound" and related analogs. These descriptors can be electronic, steric, or topological in nature.
Model Building: Using statistical methods to build a mathematical model that relates the calculated descriptors to an observed property (e.g., reaction rate, binding affinity).
Predicting Reactivity: Applying the developed model to predict the reactivity of "this compound" and to design new compounds with desired properties.
A sample data table for a QSAR study might include:
| Compound | Molecular Descriptor 1 | Molecular Descriptor 2 | Observed Reactivity | Predicted Reactivity |
| Analog 1 | - | - | - | - |
| Analog 2 | - | - | - | - |
| This compound | - | - | - | - |
No specific data is available in the search results for this compound.
Emerging Research Avenues and Future Prospects for 6 Chloroacetoxy 1 Pivaloylindole Research
Development of Green and Sustainable Synthetic Routes
The pharmaceutical industry is increasingly prioritizing green and sustainable chemistry to minimize environmental impact and enhance economic efficiency. researchgate.netgcande.org The synthesis of complex molecules like 6-Chloroacetoxy-1-pivaloylindole traditionally relies on multi-step processes that often involve hazardous reagents and generate significant waste. Therefore, a key area of future research lies in the development of greener synthetic alternatives.
Modern green chemistry approaches applicable to the synthesis of indole (B1671886) derivatives include the use of alternative energy sources like microwave irradiation, which can accelerate reaction rates and improve yields. nih.gov The replacement of conventional volatile organic solvents with greener alternatives such as water or ionic liquids is another crucial aspect. openmedicinalchemistryjournal.com For the synthesis of this compound, research could focus on one-pot syntheses that combine multiple reaction steps into a single operation, thereby reducing solvent usage, energy consumption, and purification efforts.
An example of a potential green synthetic approach could involve an initial green synthesis of a 6-hydroxyindole (B149900) precursor, followed by acylation. The development of enzymatic or biocatalytic methods for the selective acylation of the 6-hydroxy group would represent a significant advancement in the sustainable production of this compound.
Table 1: Comparison of Conventional vs. Potential Green Synthetic Approaches
| Step | Conventional Approach | Potential Green Approach |
| Solvent | Chlorinated solvents (e.g., Dichloromethane) | Water, Ionic Liquids, or solvent-free conditions |
| Energy Source | Conventional heating | Microwave irradiation, Ultrasound |
| Catalysis | Stoichiometric reagents | Catalytic amounts of reusable catalysts |
| Waste | High E-Factor (kg waste/kg product) | Low E-Factor, biodegradable byproducts |
| Atom Economy | Often low | High, through one-pot or tandem reactions |
Catalyst Discovery and Optimization for Key Transformations
The synthesis of this compound involves key chemical transformations, including the formation of the indole ring, N-acylation with a pivaloyl group, and O-acylation with a chloroacetyl group. Catalyst discovery and optimization are central to improving the efficiency and selectivity of these steps.
The pivaloyl group at the N-1 position is known to be sterically bulky and can protect both the N-1 and C-2 positions of the indole ring. mdpi.org This directing effect can be exploited for selective functionalization at other positions. However, the introduction and potential subsequent removal of the pivaloyl group require carefully chosen catalytic systems. mdpi.org Lithium-based reagents have been shown to be effective for the deprotection of N-pivaloylindoles, and further research could explore catalytic alternatives. mdpi.org
Palladium-catalyzed cross-coupling reactions are powerful tools for the functionalization of indoles. openmedicinalchemistryjournal.com Research into novel palladium catalysts could enable the direct and selective introduction of the chloroacetoxy group at the 6-position of a pre-functionalized indole core, potentially avoiding the need for protecting groups and reducing the number of synthetic steps. The use of well-defined organometallic catalysts could offer higher turnover numbers and better functional group tolerance.
Table 2: Potential Catalytic Systems for Key Synthetic Steps
| Transformation | Potential Catalyst Class | Advantages |
| N-Pivaloylation | Organocatalysts (e.g., DMAP derivatives) | Mild reaction conditions, low toxicity |
| C-H Functionalization (for 6-substitution) | Palladium, Rhodium, or Iridium complexes | High regioselectivity, broad substrate scope |
| O-Acylation | Lipases or other enzymes | High chemoselectivity, environmentally benign |
| Deprotection (if needed) | Solid-supported acid or base catalysts | Ease of separation and catalyst recycling |
Application in Diversified Medicinal Chemistry Programs
The unique structural features of this compound make it an attractive scaffold for medicinal chemistry programs. The indole nucleus is a privileged structure in drug discovery, with derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. mdpi.comnih.govchemijournal.com
The chloroacetoxy group is a reactive moiety that can act as an alkylating agent, potentially forming covalent bonds with biological targets. This feature could be exploited in the design of targeted covalent inhibitors, a strategy that has proven successful for increasing drug potency and duration of action. The 6-position of the indole ring is a site that can be modified to modulate the electronic properties and steric bulk of the molecule, influencing its binding affinity and selectivity for specific protein targets.
Future research should involve the synthesis of a library of analogues based on the this compound scaffold to establish structure-activity relationships (SAR). These studies could explore variations in the acyl group, the halogen on the acetoxy moiety, and substitutions on the benzene (B151609) ring of the indole to optimize biological activity. The pivaloyl group, while potentially a protecting group, could also contribute to the pharmacological profile of the molecule by influencing its metabolic stability and pharmacokinetic properties.
Integrated Experimental and Computational Methodologies
The integration of experimental and computational methods offers a powerful paradigm for accelerating the drug discovery and development process. bohrium.com For this compound, computational studies can provide valuable insights into its properties and potential biological targets, guiding experimental efforts.
Density Functional Theory (DFT) calculations can be employed to understand the electronic structure, reactivity, and spectroscopic properties of the molecule. bohrium.comresearchgate.net These calculations can help predict the most likely sites for metabolic attack and inform the design of more stable analogues. Molecular docking studies can be used to screen virtual libraries of biological targets to identify potential proteins with which this compound may interact. researchgate.net This can help to prioritize experimental testing and uncover novel mechanisms of action.
Experimental validation of computational predictions is crucial. Synthesis of the compound and its analogues, followed by in vitro and in cell-based assays, can confirm the predicted biological activities. nih.gov A continuous feedback loop between computational modeling and experimental work will be essential for the efficient optimization of this lead compound into a potential drug candidate.
Table 3: Integrated Methodologies for Drug Discovery
| Methodology | Application for this compound |
| Quantum Mechanics (DFT) | Prediction of reactivity, metabolic stability, and spectroscopic signatures. bohrium.comresearchgate.net |
| Molecular Docking | Identification of potential protein targets and prediction of binding modes. researchgate.net |
| Molecular Dynamics Simulations | Analysis of the dynamic behavior of the ligand-protein complex and binding free energy calculations. |
| In Vitro Assays | Experimental validation of biological activity against predicted targets. |
| Cell-based Assays | Evaluation of cellular effects, such as cytotoxicity and target engagement. |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 6-Chloroacetoxy-1-pivaloylindole, and how can reaction conditions be standardized for reproducibility?
- Methodological Answer : Begin with indole derivatives as precursors, introducing the chloroacetoxy group via nucleophilic substitution under anhydrous conditions (e.g., using chloroacetic anhydride in dichloromethane). Pivaloylation can be achieved using pivaloyl chloride in the presence of a base like triethylamine. Monitor reaction progress via TLC or HPLC, and optimize parameters (temperature, solvent polarity, stoichiometry) to minimize byproducts. Purification typically involves column chromatography (silica gel, hexane/ethyl acetate gradient) .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer : Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact. Work in a fume hood due to potential volatility. Store the compound in a cool, dry environment, segregated from incompatible reagents (e.g., strong oxidizers). For spills, neutralize with inert absorbents and dispose via certified hazardous waste channels. Refer to SDS guidelines for emergency procedures .
Q. Which analytical techniques are most effective for characterizing this compound?
- Methodological Answer :
- Structural Confirmation : (verify aromatic protons and pivaloyl methyl groups), (carbonyl signals at ~170 ppm), and FT-IR (C=O stretch at ~1750 cm).
- Purity Assessment : HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm.
- Mass Analysis : High-resolution mass spectrometry (HRMS) to confirm molecular ion peaks .
Advanced Research Questions
Q. How should researchers resolve contradictions in reported biological activity data for this compound across studies?
- Methodological Answer : Conduct a meta-analysis to identify variables influencing discrepancies (e.g., cell line variability, assay conditions). Validate findings using orthogonal assays (e.g., enzymatic vs. cell-based assays). Apply statistical tools (ANOVA, Bland-Altman plots) to assess inter-study variability. Replicate key experiments under controlled conditions to isolate confounding factors .
Q. What strategies can enhance the regioselectivity of this compound in derivatization reactions?
- Methodological Answer : Use directing groups (e.g., electron-withdrawing substituents) to control electrophilic aromatic substitution. Employ transition-metal catalysts (e.g., Pd-mediated cross-coupling) for C-H functionalization. Computational modeling (DFT) can predict reactive sites and guide experimental design. Monitor reaction kinetics via in-situ spectroscopy .
Q. How can the long-term stability of this compound be evaluated under varying storage conditions?
- Methodological Answer : Design accelerated stability studies (ICH guidelines):
- Temperature : Store samples at 25°C, 40°C, and 60°C for 1–6 months.
- Humidity : Test at 60% and 75% RH.
- Light Exposure : Use a photostability chamber (ICH Q1B).
Analyze degradation products via LC-MS and quantify stability-indicating parameters (e.g., potency, impurity profiles) .
Q. What experimental frameworks are recommended for integrating this compound into mechanistic studies of enzyme inhibition?
- Methodological Answer :
- Kinetic Assays : Measure IC values under varying substrate concentrations to determine inhibition mode (competitive/non-competitive).
- Structural Studies : Co-crystallize the compound with target enzymes for X-ray crystallography.
- Computational Docking : Use AutoDock or Schrödinger Suite to predict binding interactions.
Cross-validate results with mutagenesis studies to identify critical residues .
Data Presentation and Contradiction Analysis
Table 1 : Common Pitfalls in Interpreting Data for this compound
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
